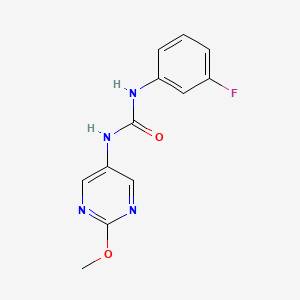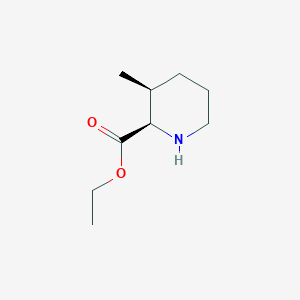![molecular formula C23H26N2O5S B2964158 2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 1116084-11-7](/img/structure/B2964158.png)
2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as TPCA-1, is a small molecule inhibitor that has been widely used in scientific research applications. This compound is a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating the immune response, inflammation, and cell survival.
Aplicaciones Científicas De Investigación
Synthesis of Isoindoloquinoline Derivatives
The compound “2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide” has been used in the synthesis of different derivatives belonging to the isoindolo[2,1-a]quinoline family . This was achieved through a Claisen–Smichdt-type condensation reaction .
Antioxidant Properties
Some derivatives of this compound have been evaluated for their antioxidant properties . This makes them potentially useful in the development of treatments for diseases caused by oxidative stress.
Anti-HIV Properties
Certain derivatives of this compound have shown anti-HIV activity against HIV-1 and HIV-2 strains replication in acutely infected cells . This suggests potential applications in the development of new antiviral drugs.
Antileishmanial and Antifungal Properties
Some derivatives of this compound have been evaluated for their antileishmanial and antifungal properties . This could lead to the development of new treatments for leishmaniasis and various fungal infections.
Use in Organic Light-Emitting Diodes
The compound “2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide” has been used in the synthesis of cyclometalated Ir(III) complexes . These complexes have been used in the development of efficient solution-processed organic light-emitting diodes .
Synthesis of Pyridin Derivatives
The compound “2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide” has been used in the synthesis of a wide range of 4,6-diarylated/heterylated pyridin-2(1H)-one derivatives . This was achieved through a novel mechanism comprising of Michael addition .
Use in Solar Cells
The compound “2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide” has been used in the development of solar cells . The solar cells achieved efficiencies of up to 7.33%, which is the highest value for solar cells based on polymers with an optical bandgap over 2.0 eV to date .
Synthesis of Pyrazolo Pyridazines
The compound “2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide” has been used in the synthesis of pyrazolo[3,4-c]pyridazines . This suggests potential applications in the development of new organic compounds.
Propiedades
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-3-17-10-11-20-18(14-17)15-21(31(28,29)19-8-5-4-6-9-19)23(27)25(20)16-22(26)24-12-7-13-30-2/h4-6,8-11,14-15H,3,7,12-13,16H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACWAGWMLUYYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)CC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2964079.png)
![3-(4-Ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2964080.png)


![methyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2964086.png)


![3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2964089.png)
![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2964093.png)

![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2964096.png)
![3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2964097.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)propanamide](/img/structure/B2964098.png)